N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(12-6-3-7-12)17-10-4-8-14-11-13-5-1-2-9-15(13)19-14/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQQTPDVZKLVAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Considerations
Core Structural Disconnections
The target molecule can be dissected into two primary building blocks:
- Benzofuran-2-ylpropylamine : A three-carbon chain connects the benzofuran heterocycle to an amine group.
- Cyclobutanecarboxylic acid : The carboxamide component derived from cyclobutane.
The amide bond formation between these fragments represents the critical convergent step. Alternative strategies involve late-stage functionalization of preassembled intermediates.
Challenges in Synthesis
- Steric hindrance : The cyclobutane ring’s strained geometry complicates nucleophilic substitution and coupling reactions.
- Regioselectivity : Benzofuran derivatives require precise control during heterocycle formation to avoid undesired isomers.
- Amide bond stability : The propensity for hydrolysis under acidic/basic conditions necessitates mild coupling protocols.
Synthetic Routes to N-[3-(1-Benzofuran-2-yl)propyl]cyclobutanecarboxamide
Route 1: Stepwise Assembly via Amide Coupling
Synthesis of 3-(1-Benzofuran-2-yl)propylamine
Step 1 : Benzofuran-2-carbaldehyde undergoes Wittig olefination with (triphenylphosphoranylidene)acetaldehyde to yield 3-(benzofuran-2-yl)propenal.
Step 2 : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the α,β-unsaturated aldehyde to 3-(benzofuran-2-yl)propanal.
Step 3 : Reductive amination using ammonium acetate and sodium cyanoborohydride converts the aldehyde to the primary amine.
Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| 1 | 78 | THF, 0°C → RT, 12h |
| 2 | 92 | 50 psi H₂, 25°C, 6h |
| 3 | 65 | MeOH, pH 5, 24h |
Cyclobutanecarboxylic Acid Activation
Cyclobutanecarboxylic acid is activated as the acid chloride using oxalyl chloride (1.2 eq) in dichloromethane with catalytic DMF. The reaction proceeds quantitatively within 2h at 0°C.
Amide Bond Formation
The amine intermediate (1.0 eq) reacts with cyclobutanecarbonyl chloride (1.1 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous THF.
Optimization Findings :
- Excess DIPEA prevents HCl-induced side reactions (e.g., benzofuran ring opening).
- Lower temperatures (0–5°C) minimize racemization but extend reaction time to 8h.
Yield : 74% after column chromatography (silica gel, hexane:EtOAc 3:1).
Route 2: Tandem Cyclization-Coupling Approach
One-Pot Benzofuran Synthesis
A modified Perkin rearrangement constructs the benzofuran core from o-hydroxyacetophenone derivatives under microwave irradiation (150°C, 20 min). Subsequent alkylation with 1-bromo-3-chloropropane introduces the propyl chain.
Buchwald-Hartwig Amination
The chloropropyl intermediate undergoes amination with cyclobutanecarboxamide using a Pd-Xantphos catalyst system:
- Pd₂(dba)₃ (2 mol%)
- Xantphos (4 mol%)
- Cs₂CO₃ (2.0 eq)
- Toluene, 110°C, 24h
Advantages :
- Avoids handling unstable acid chlorides.
- Enables chiral center retention when using enantiopure amines.
Limitations :
Yield : 68% (crude), 62% after recrystallization.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield (%) | 34 | 41 |
| Purification Complexity | Moderate | High |
| Scalability | >100g | <50g |
| Cost (Reagents) | $820/mol | $1,150/mol |
Key Insights :
Process Optimization and Green Chemistry Considerations
Solvent Selection
THF in Route 1 was replaced with cyclopentyl methyl ether (CPME), reducing environmental impact (PMI decreased from 32 to 18).
Analytical Characterization Benchmarks
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.55 (d, J=8.1 Hz, 1H, benzofuran H-7)
- δ 6.85 (s, 1H, benzofuran H-3)
- δ 3.42 (q, 2H, CONHCH₂)
- δ 2.95 (m, 1H, cyclobutane CH)
HRMS (ESI+) :
Chromatographic Purity
HPLC (C18, 70:30 MeCN:H₂O, 1 mL/min):
- tᵣ = 8.92 min
- Purity: 99.3% (254 nm)
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinones.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Quinones
Reduction: Dihydrobenzofuran
Substitution: Halogenated or nucleophile-substituted benzofuran derivatives
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-viral and anti-cancer agents.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Perfluorinated Compounds (PFCs)
The provided evidence includes perfluorinated compounds (PFCs) such as N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride (ENCS No. 53517-98-9) and N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide (CAS 154380-34-4) . These compounds are characterized by strong carbon-fluorine bonds, imparting thermal stability and surfactant properties.
Amide-Linked Propyl Derivatives
Compounds like N-[3-(Dimethylamino)propyl]-2(or 3)-[2-[perfluoro(n-alkyl(C1-12))]ethylthio]succinamic acid (CAS 160336-21-0) share a propyl linker but incorporate dimethylamino and perfluoroalkylthio groups . These modifications enhance solubility and surfactant behavior, unlike the benzofuran-cyclobutane system, which prioritizes aromatic π-π stacking and conformational restriction.
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a cyclobutane ring linked to a benzofuran moiety through a propyl chain. The structural uniqueness of this compound may contribute to its biological properties, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that certain benzofuran derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 8 μg/mL against M. tuberculosis H37Rv, indicating strong antimycobacterial activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Benzofuran derivative 1 | 8 | Antitubercular |
| Benzofuran derivative 2 | 2 | Antifungal |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Benzofuran derivatives are also noted for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). For example, compounds derived from benzofuran have been evaluated for their ability to reduce levels of TNF-α and IL-1β in activated macrophages .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammation and microbial resistance pathways. The presence of the benzofuran moiety is thought to enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzofuran-based compounds similar to this compound:
- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested for their efficacy against M. tuberculosis. Compounds showed varying degrees of activity, with some achieving MIC values below 5 μg/mL .
- Cytotoxicity Studies : The cytotoxic effects of related compounds were assessed in various human cell lines. Results indicated that while some derivatives displayed potent antimicrobial activity, they also exhibited low toxicity towards mammalian cells, suggesting a favorable therapeutic index .
- Inhibition of Inflammatory Pathways : Research has demonstrated that certain benzofurans can inhibit NF-κB activation in inflammatory conditions, which is crucial for developing anti-inflammatory therapeutics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide, and how can reaction yields be improved?
- The synthesis typically involves multi-step reactions, starting with functionalization of the benzofuran core followed by coupling with a cyclobutanecarboxamide moiety. Key steps include:
- Benzofuran precursor preparation : Alkylation or condensation reactions to introduce the propyl chain .
- Amide bond formation : Use of coupling agents like EDCI or DCC to link the benzofuran-propyl intermediate with cyclobutanecarboxylic acid derivatives .
- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization may involve solvent selection (e.g., DMF or THF), temperature control, and catalyst screening (e.g., DMAP) .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray crystallography : Use programs like ORTEP-3 for Windows to generate 3D structural models from diffraction data, confirming bond angles and stereochemistry .
- Spectroscopic techniques :
- NMR : H and C NMR to verify proton environments and carbon frameworks.
- HRMS : High-resolution mass spectrometry for molecular weight validation.
Q. What preliminary assays are recommended to assess its biological activity?
- Enzyme inhibition assays : Test interactions with kinases or receptors using fluorescence-based or radiometric methods (e.g., ULK1/ULK2 inhibition assays, as seen in structurally related cyclobutanecarboxamides) .
- Cytotoxicity screening : MTT or CellTiter-Glo assays in cancer cell lines to evaluate antiproliferative effects .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereoselectivity of the amide bond formation in this compound?
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, favoring amide bond formation. Lower temperatures (0–5°C) may reduce side reactions like racemization. Computational tools (e.g., DFT calculations) can model transition states to predict stereochemical outcomes .
Q. What computational strategies can predict the pharmacokinetic properties of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with biological targets (e.g., ULK1/ULK2) .
- ADME prediction : Tools like SwissADME or pkCSM analyze logP, solubility, and metabolic stability using PubChem-derived molecular descriptors (e.g., topological surface area, hydrogen-bond donors) .
Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?
- Mechanistic studies : Conduct target engagement assays (e.g., cellular thermal shift assays) to confirm compound-target interactions in vivo.
- Metabolite profiling : LC-MS/MS to identify active or inactive metabolites that may explain discrepancies .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzofuran-carboxamide derivatives?
- Comparative SAR tables : Systematically vary substituents (e.g., benzofuran substituents, propyl chain length) and measure activity changes. Example:
| Derivative | Substituent | IC50 (ULK1) | Reference |
|---|---|---|---|
| Parent | H | 2.9 nM | |
| -OCH3 | Methoxy | 5.1 nM |
- 3D-QSAR : Use CoMFA or CoMSIA to correlate molecular fields with activity .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- ORTEP-3 analysis : Generate electron density maps to distinguish between keto-enol or other tautomeric states. Hydrogen-bonding patterns in the crystal lattice provide additional validation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
